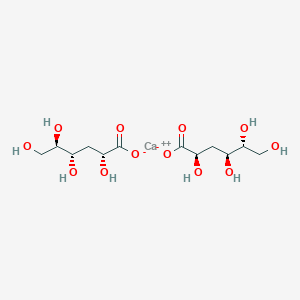
Calcium (2R,4S,5R)-2,4,5,6-tetrahydroxyhexanoate
説明
The name “Calcium (2R,4S,5R)-2,4,5,6-tetrahydroxyhexanoate” suggests that this compound is a calcium salt of a hexanoic acid derivative. The (2R,4S,5R) notation indicates the configuration of the chiral centers in the molecule . The “tetrahydroxy” part means that there are four hydroxyl (-OH) groups, and “hexanoate” indicates a six-carbon chain.
Molecular Structure Analysis
The molecular structure would be based on a hexanoic acid backbone with four hydroxyl groups and a calcium ion. The exact structure would depend on the positions of the hydroxyl groups and the configuration of the chiral centers .科学的研究の応用
1. Precursor for Thin Film Deposition
Calcium (2R,4S,5R)-2,4,5,6-tetrahydroxyhexanoate, in the form of a related compound [Ca(thd)2(tetraen)], has been studied as a precursor for the deposition of thin films. It exhibits potential in the growth of CaS thin films by atomic layer epitaxy, offering a lower volatilization temperature than non-adducted complexes, thus advantageous in certain thin film applications (Hänninen et al., 1997).
2. Structural and Spectroscopic Analysis
A study involving calcium-43 chemical shift and electric field gradient tensor interplay provides insights into the structural, polymorphism, and hydration characteristics of calcium compounds. This research, which included density functional theory computations, highlights the importance of such analyses in understanding the structural nuances of calcium-related compounds (Widdifield et al., 2014).
3. Understanding Bioceramics and Phosphors
Research on a bismuth calcium vanadium oxide indicates the significance of calcium in creating compounds with unique structural properties, such as in the formation of bioceramics or phosphors for light emitting devices. The study of these types of calcium compounds helps in understanding materials science applications (Huang & Sleight, 1993).
4. Crystal Structure Studies
Investigations into the crystal structure of various calcium compounds, such as calcium-manganate-based compounds, provide insights into their stability and suitability for thermoelectric applications. These studies highlight the role of calcium in influencing the structural stability of materials (Baranovskiy & Amouyal, 2016).
5. Calcium in Biological Systems
The study of calcium-binding proteins and their interactomes in biological systems, termed 'calciomics,' explores the role of calcium in diverse cellular functions. This research is crucial for understanding how calcium ions interact with proteins and impact cellular processes (Zhou et al., 2013).
6. Mineralization Mechanisms in Osteoblasts
Calcium hydroxide's role in mineralization mechanisms in osteoblasts provides insights into how calcium ions influence the mineralization of bone cells. This research is vital in understanding the biological functions of calcium in human health (Narita et al., 2010).
特性
IUPAC Name |
calcium;(2R,4S,5R)-2,4,5,6-tetrahydroxyhexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H12O6.Ca/c2*7-2-5(10)3(8)1-4(9)6(11)12;/h2*3-5,7-10H,1-2H2,(H,11,12);/q;;+2/p-2/t2*3-,4+,5+;/m00./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVZDAVQCKQBWQK-JKBQDGHKSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(CO)O)O)C(C(=O)[O-])O.C(C(C(CO)O)O)C(C(=O)[O-])O.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@@H](CO)O)O)[C@H](C(=O)[O-])O.C([C@@H]([C@@H](CO)O)O)[C@H](C(=O)[O-])O.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22CaO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Calcium (2R,4S,5R)-2,4,5,6-tetrahydroxyhexanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-(8-Methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propanoic acid hydrochloride](/img/structure/B1460359.png)
![Gal[2Ac,346Bn]-beta-SPh](/img/structure/B1460360.png)
![2-[4-(Trifluoromethoxy)phenyl]pyrimidine-4-carboxylic Acid](/img/structure/B1460361.png)

![4-[(1-Hydroxycyclobutyl)methyl]piperazin-2-one](/img/structure/B1460365.png)
![tert-Butyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]piperazine-1-carboxylate](/img/structure/B1460367.png)
![7-(4-{[7-(4-Chlorobutoxy)quinolin-2-yl]oxy}butoxy)-1,2-dihydroquinolin-2-one](/img/structure/B1460370.png)
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(methoxyimino)ethanethioamide](/img/structure/B1460371.png)

